1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3,5-difluorobenzoate
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Overview
Description
The compound “1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3,5-difluorobenzoate” is a complex organic molecule. It contains a cyclohexyl ring, which is a six-membered carbon ring, and a carbamate group (carbamoyl), which is a functional group derived from carbamic acid and consists of a carbonyl (a double bond between carbon and oxygen) and an amine (a nitrogen with a lone pair of electrons). The compound also contains a cyanide group attached to the cyclohexyl ring, and an ester group (benzoate) attached to the carbamate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclohexyl ring could adopt a chair conformation, which is the most stable conformation for cyclohexane . The presence of the cyanide, carbamate, and benzoate groups would add further complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its functional groups. For instance, the presence of the polar carbamate and cyanide groups could potentially increase the compound’s solubility in polar solvents .properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3,5-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O3/c1-12(25-17(24)13-8-14(19)10-15(20)9-13)16(23)22(2)18(11-21)6-4-3-5-7-18/h8-10,12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOHWCKWARUJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1(CCCCC1)C#N)OC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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